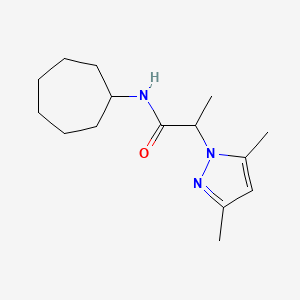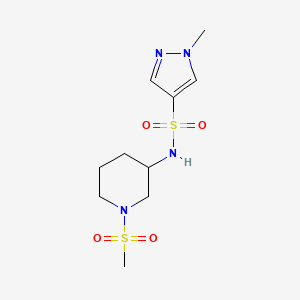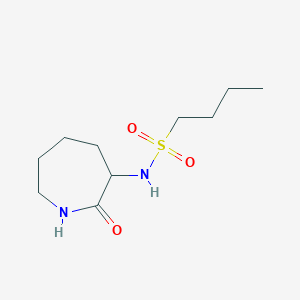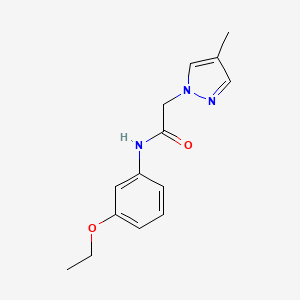
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide (CDPPA) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDPPA belongs to the class of pyrazole compounds and has been found to exhibit various biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in the regulation of various biological processes, including inflammation, cell proliferation, and differentiation. N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has been found to bind to PPARγ and induce its activation, leading to the modulation of downstream target genes involved in various biological processes.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, induction of apoptosis in cancer cells, and protection of neurons against oxidative stress and neurotoxicity. N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has also been found to regulate glucose and lipid metabolism, suggesting its potential use in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential use in the treatment of various diseases. However, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide, including the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis method, and the development of novel derivatives with improved pharmacological properties. Furthermore, the safety and efficacy of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide in humans need to be further investigated to determine its potential use in clinical settings.
In conclusion, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the activation of the PPARγ pathway, leading to the modulation of downstream target genes involved in various biological processes. N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has several advantages for lab experiments, but its safety and efficacy in humans need to be further investigated. The future research on N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide is expected to pave the way for the development of novel drugs with improved pharmacological properties.
Métodos De Síntesis
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylpyrazole with heptanal, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by acylation of the resulting amine with 2-bromo-N-cycloheptylpropanamide.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has been found to exhibit various biological and pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide has been reported to protect neurons against oxidative stress and neurotoxicity, suggesting its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11-10-12(2)18(17-11)13(3)15(19)16-14-8-6-4-5-7-9-14/h10,13-14H,4-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYPILRNMPWUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)


![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)
![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
![N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)


![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B7530869.png)

![N-[(2-imidazol-1-ylphenyl)methyl]-3-methylbutanamide](/img/structure/B7530887.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7530892.png)